molecular formula C18H11N3O3 B1316879 1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-78-6

1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1316879
CAS RN: 76360-78-6
M. Wt: 317.3 g/mol
InChI Key: DHCFTQRFUAPIGP-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d][1,3]oxazines are a class of heterocyclic compounds . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Synthesis Analysis

The synthesis of pyrimido[4,5-d][1,3]oxazines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d][1,3]oxazines include condensation reactions and cycloaddition with dipolarophiles .

Scientific Research Applications

Cascade Synthesis and Heterocyclic Derivatives

Cascade synthesis techniques have been applied to synthesize novel heterocyclic compounds, demonstrating the versatility of pyrimido[4,5-d][1,3]oxazine derivatives in organic synthesis. For example, a study describes the cascade synthesis of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, showcasing the potential of such compounds in generating complex heterocycles (Kravchenko et al., 2014).

Reaction with Isatins

Another study focused on the condensation reactions of pyrimido[4,5-d][1,3]oxazine derivatives with isatins, leading to the formation of novel compounds. This research highlights the chemical reactivity of these compounds and their potential in synthesizing new heterocyclic derivatives with varied functional groups (Vasilevskii et al., 2010).

Diastereoselective Synthesis

Diastereoselective synthesis methods have been developed for compounds related to pyrimido[4,5-d][1,3]oxazine derivatives, illustrating the compound's role in creating stereochemically complex structures. Such research underscores the importance of these compounds in advanced synthetic organic chemistry and the potential for developing new materials or pharmaceuticals (Gazieva et al., 2014).

Heteroaromatization and Antimicrobial Activity

Research into heteroaromatization has led to the synthesis of new pyrimidines, triazolopyrimidines, and oxazine derivatives, some of which have been tested for antimicrobial activity. This area of research demonstrates the broader applicability of pyrimido[4,5-d][1,3]oxazine derivatives in medicinal chemistry and drug discovery (El-Agrody et al., 2001).

Future Directions

The future directions in the research of these compounds could involve further exploration of their synthesis methods and investigation of their biological activities .

properties

IUPAC Name

1,7-diphenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c22-17-14-11-19-15(12-7-3-1-4-8-12)20-16(14)21(18(23)24-17)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCFTQRFUAPIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)N(C(=O)OC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509781
Record name 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

76360-78-6
Record name 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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